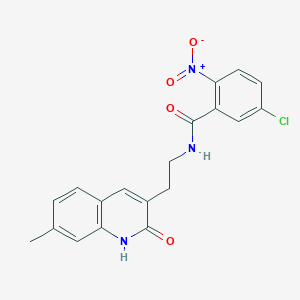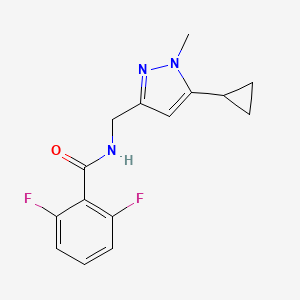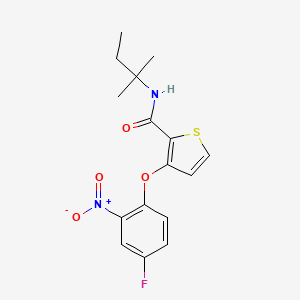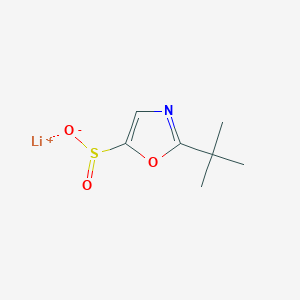![molecular formula C20H21N7 B2931121 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile CAS No. 2415553-93-2](/img/structure/B2931121.png)
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” is a pyrimidine derivative . Pyrimidine derivatives have been found to have diverse biological potential, including anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Molecular Structure Analysis
The molecular structure of “2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile” includes a pyrimidine ring, a piperazine ring, and a quinoline ring .Scientific Research Applications
Pharmaceutical Research
This compound, due to the presence of a piperazine ring, is structurally similar to molecules that have been used in the development of pharmaceuticals. Piperazine derivatives are known for their ability to modulate pharmacokinetic properties of drugs . They have been incorporated into compounds targeting a wide range of diseases, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic medications .
Neurodegenerative Disease Treatment
The piperazine moiety is also found in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. The structural flexibility and ability to cross the blood-brain barrier make piperazine-containing compounds suitable for brain-targeted therapies .
Antibacterial Activity
Some derivatives of piperazine have exhibited promising antibacterial activity. The incorporation of piperazine into triazole derivatives, for example, has led to the synthesis of compounds with significant antibacterial properties . This suggests that our compound could be explored for its antibacterial efficacy.
Cancer Research
Piperazine derivatives have been investigated for their antitumor properties. The structural features of piperazine allow for the creation of molecules that can interact with cancer cell pathways. Research into similar compounds has shown that they can induce loss of cell viability in cancer cells, such as MCF-10A, with IC50 values comparable to known cancer therapeutics .
Analytical Chemistry
The compound’s unique structure, particularly the pyrimidinyl and piperazinyl groups, could be utilized in analytical chemistry as derivatization agents. These groups can react with specific functional groups in other molecules, aiding in their detection and quantification during analytical procedures .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like acetylcholinesterase and poly (ADP-ribose) polymerase . These enzymes play crucial roles in various biological processes, including neurotransmission and DNA repair, respectively.
Mode of Action
Similar compounds have been reported to inhibit their target enzymes . Inhibition of these enzymes can lead to changes in the biochemical processes they regulate, potentially leading to therapeutic effects.
Biochemical Pathways
For instance, acetylcholinesterase inhibition can increase acetylcholine levels, affecting cholinergic neurotransmission . Similarly, inhibition of poly (ADP-ribose) polymerase can impact DNA repair processes .
Result of Action
Similar compounds have been reported to exhibit significant efficacy against human breast cancer cells
properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRREGLHRBWTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2931040.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)


![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931048.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2931052.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2931056.png)

![2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2931058.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)